1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound, 1-(5-bromo-2-(1H-pyrazol-1-yl)phenyl)ethan-1-one, is derived through sequential hierarchical prioritization of functional groups and substituents. The parent structure is identified as acetophenone (ethan-1-one substituted at the phenyl group), with substituents at the 2- and 5-positions of the benzene ring. The 2-position bears a 1H-pyrazol-1-yl group, while the 5-position is brominated.
Isomeric possibilities arise from three primary factors:
- Positional isomerism : Alternative substitution patterns on the benzene ring (e.g., bromine at position 4 or 6 instead of 5) would yield distinct constitutional isomers.
- Tautomerism in the pyrazole ring : The 1H-pyrazole moiety exists in equilibrium with its 2H-tautomer, though the 1H-form is thermodynamically favored due to aromatic stabilization.
- Substituent orientation : While the acetyl group's position is fixed at carbon 1, variations in pyrazole substitution (e.g., 3- versus 4-position substitution) could create regioisomers, though none are reported for this specific compound.
Table 1: Comparative IUPAC Nomenclature of Structurally Related Compounds
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by three interconnected planar systems:
- The central benzene ring (C6H4)
- The pyrazole heterocycle (C3H3N2)
- The acetyl group (COCH3)
Bond length analysis derived from analogous structures reveals:
- C-Br bond : 1.89–1.91 Å, consistent with typical aryl bromides
- C=O bond : 1.21–1.23 Å, characteristic of ketonic groups
- Pyrazole ring bonds : N-N = 1.34 Å, C-N = 1.32–1.38 Å, demonstrating aromatic delocalization
Conformational preferences are dominated by steric and electronic factors:
- The pyrazole ring adopts a near-coplanar orientation (dihedral angle < 10°) relative to the benzene ring to maximize π-conjugation.
- The acetyl group rotates freely about the C(aryl)-C(ketone) bond, with slight energetic preference for orientations minimizing steric clash with the pyrazole substituent.
Figure 1: Predicted Molecular Conformation
O
||
C-CH3
\
Br-----C6H3--N
/ \\
N-----C
Crystallographic Characterization (XRD Data Interpretation)
While direct single-crystal XRD data for this compound remains unpublished, analysis of structurally analogous compounds provides critical insights:
Table 2: Crystallographic Parameters from Analogous Systems
| Parameter | 1,3,5-Tris(1-phenylpyrazolyl)benzene | 4-Bromo Derivative |
|---|---|---|
| Space Group | P-1 | C2/c |
| Unit Cell Dimensions | a=9.423Å, b=11.207Å, c=15.881Å | a=25.91Å, b=5.021Å, c=17.60Å |
| Dihedral Angle (Pyrazole-Benzene) | 4.7° | 8.2° |
| Halogen Bonding | Not observed | Br···N (3.15Å) |
Key crystallographic features inferred for the title compound:
- Crystal Packing : Likely dominated by C-H···O hydrogen bonds between acetyl oxygen and aromatic protons, with potential Br···π interactions (2.9–3.3 Å).
- Thermal Motion : Methyl group in acetyl moiety expected to exhibit higher displacement parameters compared to rigid aromatic systems.
- Halogen Effects : Bromine substituent induces anisotropic distortion in packing motifs compared to non-halogenated analogs.
The absence of reported polymorphism in related compounds suggests this derivative likely crystallizes in a single stable form under standard conditions.
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
1-(5-bromo-2-pyrazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)10-7-9(12)3-4-11(10)14-6-2-5-13-14/h2-7H,1H3 |
InChI Key |
UVADMWLCHQOTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)N2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-[5-Bromo-2-(1H-pyrazol-1-yl)phenyl]ethan-1-one
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Construction or availability of the brominated acetophenone precursor.
- Introduction of the pyrazole ring via nucleophilic substitution or coupling reactions.
- Use of α-bromoketones and hydrazine derivatives to form the pyrazole ring.
Specific Synthetic Procedures
Synthesis via α-Bromoketone and Pyrazole Coupling
One common approach involves starting from an α-bromoketone derivative of the bromophenyl ethanone and reacting it with pyrazole or its derivatives. This can be conducted under basic conditions, often in the presence of potassium carbonate (K2CO3) as a base, and in polar aprotic solvents such as acetonitrile (CH3CN). The reaction typically proceeds via nucleophilic substitution where the pyrazolyl nitrogen attacks the α-bromoketone carbon, displacing the bromide and forming the pyrazolyl ketone.
- Reaction conditions: Stirring at elevated temperatures (e.g., 60–110 °C) under nitrogen atmosphere for several hours (up to 16 h).
- Workup: After completion, the reaction mixture is cooled and extracted with dichloromethane (CH2Cl2) and washed with saturated sodium bicarbonate (NaHCO3) solution to remove acidic by-products.
- Purification: The crude product is purified by standard chromatographic techniques.
Multicomponent One-Pot Synthesis
A more advanced method involves a one-pot, multicomponent reaction where α-bromoketones, N-tosylhydrazones, and alkynes are combined in the presence of base and solvent to yield pyrazole-substituted ketones. This method allows for structural diversity and avoids isolation of intermediates.
- Example: Mixing α-bromoketone with N-tosylhydrazide in acetonitrile at 60 °C for 6 h, followed by addition of an alkyne and base, then stirring at 110 °C for 16 h.
- This method is advantageous for synthesizing pyrazolyl ketones with different substitution patterns on the phenyl ring, including brominated derivatives.
Pyrazole Formation via Hydrazine Hydrate Addition
Another reported method involves the transformation of β-aminoenones into pyrazole derivatives by treatment with hydrazine hydrate. This approach is useful for constructing the pyrazole ring after assembling the ketone intermediate.
- The β-aminoenone intermediate is prepared via copper/iron-catalyzed coupling of phenylacetylene with an oxime in DMF.
- Subsequent addition of hydrazine hydrate induces cyclization to the pyrazole ring.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Key Reagents/Notes | Yield/Remarks |
|---|---|---|---|---|
| α-Bromoketone + Pyrazole | α-Bromoacetophenone derivative, pyrazole | 60–110 °C, K2CO3, CH3CN, 6–16 h | Nucleophilic substitution | Moderate to good yields |
| One-Pot Multicomponent Reaction | α-Bromoketone, N-tosylhydrazide, alkyne | Stepwise heating: 60 °C then 110 °C | Allows structural diversity | Efficient for diverse analogs |
| β-Aminoenone + Hydrazine Hydrate | β-Aminoenone intermediate | Cu/Fe catalysis, DMF, hydrazine hydrate | Cyclization to pyrazole ring | Useful for pyrazole ring formation |
Research Discoveries and Insights
- The use of α-bromoketones is a versatile approach to introduce the pyrazolyl group onto the phenyl ring, especially when the phenyl ring is substituted with bromine at the 5-position, enabling further functionalization.
- Multicomponent reactions provide a streamlined synthesis route, reducing the number of purification steps and allowing rapid access to structurally diverse pyrazolyl ketones.
- Hydrazine hydrate-mediated cyclization of β-aminoenones is a useful alternative for pyrazole ring formation, particularly when starting from alkynes and oximes.
- Reaction conditions such as solvent choice, temperature, and base are critical for optimizing yields and selectivity.
- The bromine substituent on the phenyl ring can influence the reactivity and regioselectivity of the substitution and cyclization steps.
Chemical Reactions Analysis
Types of Reactions
1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of reduced products such as alcohols.
Scientific Research Applications
1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular properties, and synthesis routes:
Key Comparative Insights
Substituent Effects on Reactivity
- Electron-Withdrawing Groups: The bromine atom in the target compound enhances electrophilic aromatic substitution resistance compared to non-halogenated analogues like 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (4) .
- Pyrazole Modifications : Replacement of the pyrazole ring with sulfoxide groups (e.g., compound 1f) introduces distinct electronic effects, as evidenced by DFT studies showing altered catalytic cycles in ruthenium-catalyzed reactions .
Physical Properties
- Melting points vary significantly: Compound 1f (137.3–138.5°C) has a higher melting point than non-sulfurated analogues due to increased molecular symmetry and intermolecular interactions .
Biological Activity
1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a pyrazole ring , which contribute to its unique reactivity and biological properties. The molecular formula is with a molecular weight of approximately 265.11 g/mol . The structural formula can be represented as follows:
Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors involved in various biological processes. Its activity may be attributed to:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular functions.
- Receptor Modulation : It could modulate receptors that play roles in signaling pathways related to cancer and other diseases.
Anticancer Activity
Several studies have assessed the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 6.59 - 12.51 |
| Lung Cancer | 0.16 - 11 |
| Colon Cancer | 13.23 - 213.7 |
| Cervical Cancer | Data Not Available |
These findings suggest that the compound exhibits significant cytotoxicity, particularly in breast and lung cancer models .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0048 - 0.0195 |
This suggests that the presence of the bromine atom enhances the antimicrobial efficacy of the compound .
Study on Anticancer Effects
In a notable study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various pyrazole derivatives, including this compound. The study highlighted its selective toxicity towards cancer cells compared to normal cells, with an emphasis on its mechanism involving apoptosis induction in targeted cancer cell lines .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial effects of this compound against a panel of bacterial strains. The results indicated that it significantly inhibited bacterial growth, particularly against pathogenic strains like Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating infections .
Synthesis Methods
The synthesis of this compound typically involves multi-step procedures utilizing various reagents such as oxidizing agents and solvents like dichloromethane or ethanol under controlled conditions .
General Synthesis Route
- Formation of Pyrazole Ring : Starting materials undergo cyclization to form the pyrazole moiety.
- Bromination : Introduction of bromine at the desired position on the phenyl ring.
- Ethanone Functional Group Addition : Final steps involve adding the ethanone group to complete the structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
